molecular formula C21H32N2O3 B14988389 4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine

4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine

Cat. No.: B14988389
M. Wt: 360.5 g/mol
InChI Key: XWXRATDFTJSWBK-UHFFFAOYSA-N
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Description

4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a propoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The piperidine ring can be synthesized through cyclization reactions, while the morpholine ring is often prepared via nucleophilic substitution reactions. The propoxybenzoyl group is introduced through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine is unique due to its combination of the piperidine, morpholine, and propoxybenzoyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in research and industry .

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-(4-propoxyphenyl)methanone

InChI

InChI=1S/C21H32N2O3/c1-2-15-26-20-8-6-18(7-9-20)21(24)23-11-4-3-5-19(23)10-12-22-13-16-25-17-14-22/h6-9,19H,2-5,10-17H2,1H3

InChI Key

XWXRATDFTJSWBK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCOCC3

Origin of Product

United States

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